ddUTP

Overview

Description

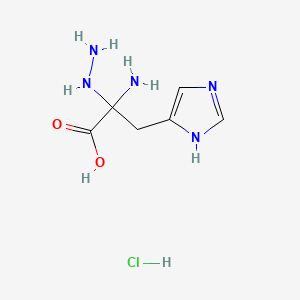

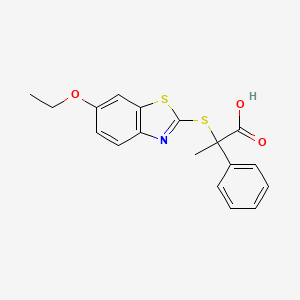

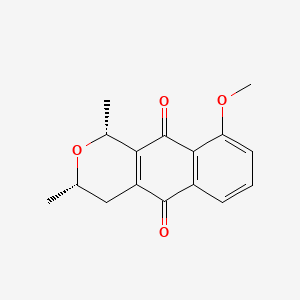

Dideoxyuridine triphosphate (ddUTP) is a synthetic nucleotide analog used primarily in molecular biology and biochemistry. It is a derivative of deoxyuridine triphosphate (dUTP) where the 3’-hydroxyl group is replaced by a hydrogen atom, preventing the formation of a phosphodiester bond with the next nucleotide. This property makes this compound an essential component in DNA sequencing and other molecular techniques that require chain termination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ddUTP typically involves the chemical modification of deoxyuridine triphosphate. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by selective deoxygenation at the 3’ position. The protected intermediate is then phosphorylated to introduce the triphosphate group. Finally, the protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dideoxyuridine triphosphate primarily undergoes substitution reactions due to the presence of the triphosphate group. It can also participate in enzymatic reactions where it acts as a substrate for DNA polymerases.

Common Reagents and Conditions

Substitution Reactions: ddUTP can react with nucleophiles under mild conditions, often in the presence of a catalyst or enzyme.

Enzymatic Reactions: DNA polymerases incorporate this compound into a growing DNA strand during replication or sequencing reactions. The reaction conditions typically involve a buffered solution with magnesium ions and other necessary cofactors.

Major Products

The major product of reactions involving this compound is a terminated DNA strand, where this compound is incorporated at the 3’ end, preventing further elongation.

Scientific Research Applications

Dideoxyuridine triphosphate has a wide range of applications in scientific research:

DNA Sequencing: ddUTP is used in Sanger sequencing to terminate DNA synthesis at specific points, allowing the determination of the DNA sequence.

Polymerase Chain Reaction (PCR): this compound can be used in PCR to generate DNA fragments of defined lengths.

Molecular Cloning: this compound is employed in cloning techniques to create DNA libraries and study gene function.

Diagnostic Assays: this compound is used in various diagnostic assays to detect genetic mutations and polymorphisms.

Mechanism of Action

The primary mechanism of action of ddUTP involves its incorporation into a DNA strand by DNA polymerases. Due to the absence of a 3’-hydroxyl group, this compound prevents the addition of subsequent nucleotides, effectively terminating DNA synthesis. This property is exploited in DNA sequencing and other molecular techniques to generate DNA fragments of specific lengths.

Comparison with Similar Compounds

Similar Compounds

- Dideoxyadenosine triphosphate (ddATP)

- Dideoxycytidine triphosphate (ddCTP)

- Dideoxyguanosine triphosphate (ddGTP)

Uniqueness

While all dideoxynucleotides share the common feature of terminating DNA synthesis, ddUTP is unique in its base pairing properties. It pairs with adenine during DNA synthesis, making it particularly useful in sequencing regions rich in thymine. Additionally, the use of this compound in combination with other dideoxynucleotides allows for the generation of a complete DNA sequence.

Properties

IUPAC Name |

[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O13P3/c12-7-3-4-11(9(13)10-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H,10,12,13)(H2,14,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXOHOIOFJSIFX-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N2O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84445-38-5 | |

| Record name | 2',3'-Dideoxyuridine-5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084445385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B1217872.png)